[(1-propyl-1H-pyrazol-3-yl)methyl][(thiophen-2-yl)methyl]amine
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Overview
Description
[(1-propyl-1H-pyrazol-3-yl)methyl][(thiophen-2-yl)methyl]amine is an organic compound that features a pyrazole ring and a thiophene ring connected by a methylamine linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-propyl-1H-pyrazol-3-yl)methyl][(thiophen-2-yl)methyl]amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the thiophene ring: This can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Linking the pyrazole and thiophene rings: The final step involves the alkylation of the pyrazole and thiophene rings with a suitable methylamine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(1-propyl-1H-pyrazol-3-yl)methyl][(thiophen-2-yl)methyl]amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein-protein interactions.
Mechanism of Action
The mechanism of action of [(1-propyl-1H-pyrazol-3-yl)methyl][(thiophen-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and thiophene rings can engage in π-π stacking interactions and hydrogen bonding, allowing the compound to modulate the activity of its targets. The methylamine linker provides flexibility, enabling the compound to adopt various conformations and enhance its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- [(1-methyl-1H-pyrazol-3-yl)methyl][(thiophen-2-yl)methyl]amine
- [(1-propyl-1H-pyrazol-3-yl)methyl][(furan-2-yl)methyl]amine
- [(1-propyl-1H-pyrazol-3-yl)methyl][(pyridin-2-yl)methyl]amine
Uniqueness
[(1-propyl-1H-pyrazol-3-yl)methyl][(thiophen-2-yl)methyl]amine is unique due to the presence of both a pyrazole and a thiophene ring, which confer distinct electronic and steric properties. This combination allows the compound to interact with a wide range of molecular targets and exhibit diverse biological activities.
Properties
Molecular Formula |
C12H17N3S |
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Molecular Weight |
235.35 g/mol |
IUPAC Name |
1-(1-propylpyrazol-3-yl)-N-(thiophen-2-ylmethyl)methanamine |
InChI |
InChI=1S/C12H17N3S/c1-2-6-15-7-5-11(14-15)9-13-10-12-4-3-8-16-12/h3-5,7-8,13H,2,6,9-10H2,1H3 |
InChI Key |
PAQREXGKDZIUQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)CNCC2=CC=CS2 |
Origin of Product |
United States |
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